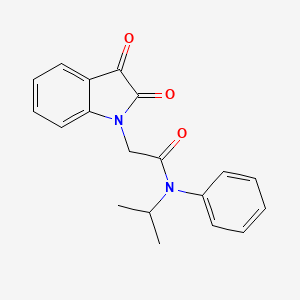

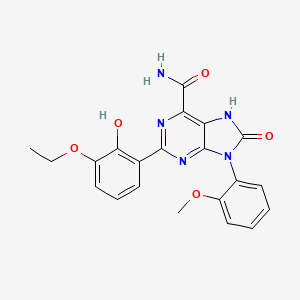

![molecular formula C17H15IN2O2S B2367478 2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 959747-28-5](/img/structure/B2367478.png)

2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

説明

Benzothiazoles and benzamides are significant classes of compounds in organic chemistry . They are found in various natural products and have been widely used in medical, industrial, biological, and potential drug industries .

Molecular Structure Analysis

The molecular structure of benzothiazoles and benzamides can vary greatly depending on the substituents attached to the benzene ring .Chemical Reactions Analysis

The chemical reactions involving benzothiazoles and benzamides can also vary widely. They can participate in a variety of reactions due to the presence of the benzene ring and the functional groups attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles and benzamides can vary depending on their specific structure . For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and other properties can be different .科学的研究の応用

Synthesis Techniques

High-Yield Synthesis Methods : Research has shown methods for high-yield synthesis of related benzamide derivatives. A study by Bobeldijk et al. (1990) presented a simple, high-yield synthesis technique for related benzamide compounds (Bobeldijk et al., 1990).

Microwave-Promoted Synthesis : Saeed (2009) discussed a microwave-promoted synthesis method for substituted benzamides, emphasizing its efficiency and cleanliness compared to traditional methods (Saeed, 2009).

Gold(I)-Mediated Synthesis : Odame et al. (2020) explored a gold(I)-mediated intramolecular transamidation of benzoyl thiourea derivatives to form benzamides, showcasing an innovative approach (Odame et al., 2020).

Pharmacological Evaluation

Sigma Receptor Binding Studies : John et al. (1999) conducted pharmacological evaluations of a sigma receptor binding radioligand, demonstrating its potential for imaging breast cancer (John et al., 1999).

Anticonvulsant and Neurotoxicity Evaluation : A study by Rana et al. (2008) on 1,3-benzothiazol-2-yl benzamides, including evaluation for anticonvulsant and neurotoxicity effects, provides insights into the pharmacological aspects of related compounds (Rana et al., 2008).

Imaging and Diagnostic Applications

Breast Cancer Imaging : The potential of radioiodinated benzamide derivatives in imaging breast cancer, as discussed by John et al. (1999), highlights the diagnostic applications of related benzamide compounds (John et al., 1999).

Scintigraphy in Breast Cancer : Caveliers et al. (2002) explored the use of a specific iodobenzamide for visualizing primary breast tumors in vivo, demonstrating the imaging capabilities of related compounds in medical diagnostics (Caveliers et al., 2002).

Corrosion Inhibition

- Carbon Steel Corrosion Inhibition : Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, highlighting the potential industrial applications of these compounds (Hu et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15IN2O2S/c1-22-11-10-20-14-8-4-5-9-15(14)23-17(20)19-16(21)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQAQCUZFZDXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

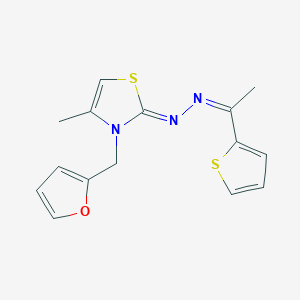

![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)

![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2367398.png)

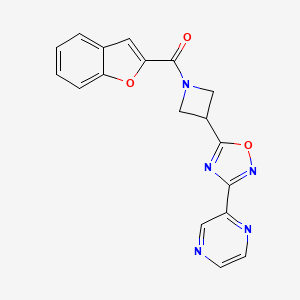

![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)

![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)

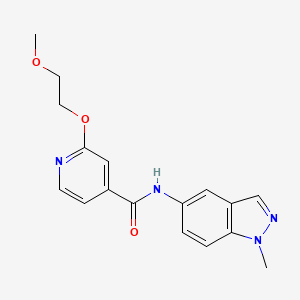

![5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2367405.png)

![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)